molecular formula C17H18ClNO B2406733 N,N-dibenzyl-2-chloropropanamide CAS No. 109246-53-9

N,N-dibenzyl-2-chloropropanamide

Cat. No.: B2406733
CAS No.: 109246-53-9
M. Wt: 287.79
InChI Key: FIPMPJYWTAAJRY-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-chloropropanamide is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-chloropropanamide typically involves the reaction of 2-chloropropanoyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form N,N-dibenzyl-2-propanamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can occur at the benzylic positions, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted amides or thioamides.

    Reduction: N,N-dibenzyl-2-propanamide.

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

Scientific Research Applications

N,N-dibenzyl-2-chloropropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-chloropropanamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzyl-2-propanamide: Lacks the chlorine atom, making it less reactive in substitution reactions.

    N,N-dibenzyl-2-bromopropanamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    N,N-dibenzyl-2-iodopropanamide: Contains an iodine atom, which can significantly alter its chemical behavior compared to the chlorine derivative.

Uniqueness

N,N-dibenzyl-2-chloropropanamide is unique due to its specific reactivity profile, particularly in substitution reactions.

Properties

IUPAC Name

N,N-dibenzyl-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-14(18)17(20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPMPJYWTAAJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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